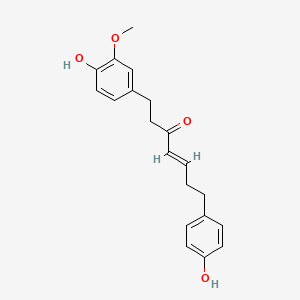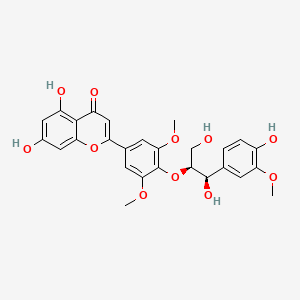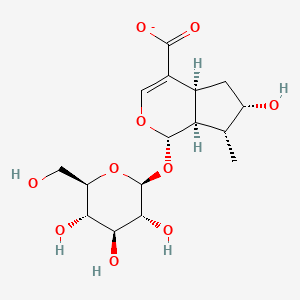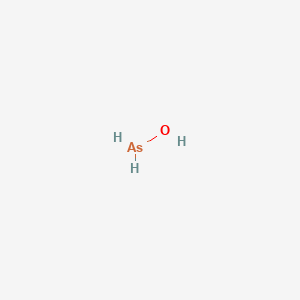![molecular formula C32H57N3O15P2 B1238155 [(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate CAS No. 64199-87-7](/img/structure/B1238155.png)
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate, also known as cytidine diphosphate didecanoin, is a compound that plays a significant role in biochemical processes. It is a type of CDP-diacylglycerol, which is involved in the synthesis of phosphatidylinositol and other phospholipids. These compounds are crucial for cell membrane structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate involves the reaction of cytidine triphosphate (CTP) with didecanoin. This reaction is typically catalyzed by the enzyme CDP-diacylglycerol synthase. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity. The reaction can be represented as follows:
[ \text{CTP} + \text{Didecanoin} \rightarrow \text{this compound} + \text{Pyrophosphate} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme and substrates are mixed under controlled conditions. The product is then purified using chromatographic techniques to obtain high purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of phospholipids and other complex molecules.
Biology: It plays a role in cell membrane synthesis and function, making it a valuable tool in cell biology studies.
Medicine: It is studied for its potential therapeutic applications, particularly in the treatment of diseases related to cell membrane dysfunction.
Industry: It is used in the production of specialized lipids and other biochemical products.
Mecanismo De Acción
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate exerts its effects by participating in the biosynthesis of phospholipids. The compound acts as a donor of the diacylglycerol moiety, which is then incorporated into phosphatidylinositol and other phospholipids. This process is catalyzed by enzymes such as CDP-diacylglycerol synthase and phosphatidylinositol synthase. The molecular targets include various enzymes and pathways involved in lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cdp-diglyceride: Another CDP-diacylglycerol involved in phospholipid synthesis.
Cdp-choline: Involved in the synthesis of phosphatidylcholine.
Cdp-ethanolamine: Involved in the synthesis of phosphatidylethanolamine.
Uniqueness
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate is unique due to its specific fatty acid composition, which influences its biochemical properties and functions. Unlike other CDP-diacylglycerols, this compound contains decanoic acid, which may affect its interaction with enzymes and other molecules in the cell.
Propiedades
Número CAS |
64199-87-7 |
|---|---|
Fórmula molecular |
C32H57N3O15P2 |
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate |
InChI |
InChI=1S/C32H57N3O15P2/c1-3-5-7-9-11-13-15-17-26(36)46-22-23(47-27(37)18-16-14-12-10-8-6-4-2)21-24(49-52(44,45)50-51(41,42)43)30-28(38)29(39)31(48-30)35-20-19-25(33)34-32(35)40/h19-20,23-24,28-31,38-39H,3-18,21-22H2,1-2H3,(H,44,45)(H2,33,34,40)(H2,41,42,43)/t23?,24-,28+,29-,30?,31-/m1/s1 |
Clave InChI |
WWGKCQXRHMAGOV-IFVHJWRPSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES isomérico |
CCCCCCCCCC(=O)OCC(C[C@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES canónico |
CCCCCCCCCC(=O)OCC(CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
Sinónimos |
CDP-didecanoin cytidine diphosphate-didecanoin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)





![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)




![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)


